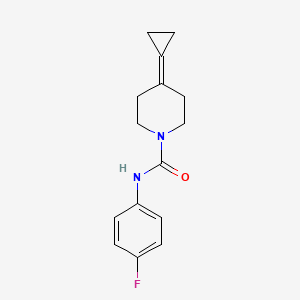

4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-13-3-5-14(6-4-13)17-15(19)18-9-7-12(8-10-18)11-1-2-11/h3-6H,1-2,7-10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVAAOUFIXEASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: The benzimidazolone (Compound 15) and oxadiazole (C22) analogs exhibit distinct biological activities (enzyme inhibition vs. anti-TB), highlighting the role of heterocyclic substituents in target engagement .

Synthetic Yields :

- Yields for analogs range from 70% (Compound 15) to 120% (Compound 6). The latter’s >100% yield may reflect purification artifacts or residual solvents .

Spectroscopic Consistency :

- All analogs were validated via ¹H/¹³C NMR and HRMS, with observed masses closely matching theoretical values (e.g., Δm/z = +0.011 for Compound 15) .

Biological Performance :

Biological Activity

4-Cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-Cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide

- Molecular Formula : C_{15}H_{16}F_{1}N_{2}O

- CAS Number : 2097926-31-1

The structure features a piperidine ring, a cyclopropylidene group, and a fluorophenyl moiety, which may contribute to its unique biological activity.

The mechanism of action for 4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide involves interactions with specific biological targets. Preliminary studies suggest that it may modulate receptor activity or inhibit certain enzymes, although detailed pathways remain to be fully elucidated.

Antimicrobial Properties

Research indicates that compounds similar to 4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide exhibit antimicrobial activity. For example, related piperidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could possess similar properties .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. The presence of the fluorophenyl group may enhance its interaction with cancer-specific targets.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of piperidine derivatives, 4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anticancer Activity

A separate study focused on the compound's effects on HeLa and MCF-7 cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and carboxamide coupling. Key steps include:

- Cyclopropane introduction : Using [2+1] cycloaddition with dichlorocarbene or metal-catalyzed methods (e.g., Simmons-Smith reaction) .

- Piperidine-carboxamide coupling : Employing carbodiimide-based coupling agents (e.g., EDCl/HOBt) under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility, while methanol improves crystallization .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediates; recrystallization in ethanol/water mixtures increases purity .

Table 1: Reaction Optimization Parameters

| Step | Solvent | Catalyst | Yield Range | Purity (HPLC) |

|---|---|---|---|---|

| Cyclopropylation | DCM | Pd(OAc)₂ | 60-75% | ≥90% |

| Carboxamide Coupling | DMF | EDCl/HOBt | 70-85% | ≥95% |

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the piperidine, cyclopropylidene, and 4-fluorophenyl groups. The cyclopropylidene’s sp² carbons appear at ~120-130 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves conformational stability (e.g., chair vs. boat piperidine); hydrogen bonding (N–H⋯O) may form C(4) chains .

Advanced: How does the cyclopropylidene moiety influence conformational stability and bioactivity?

Answer:

- Conformational rigidity : The cyclopropylidene’s sp² hybridization restricts piperidine ring flexibility, favoring a chair conformation (evidenced by X-ray data) .

- Bioactivity modulation : The strained cyclopropane enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .

- Metabolic stability : Reduces oxidative degradation compared to non-cyclic analogs .

Advanced: How can SAR studies optimize the compound’s pharmacophore?

Answer:

- Substitution strategies :

- Assay design : Test analogs in enzyme inhibition (IC₅₀) and cell-based assays (e.g., apoptosis in cancer lines) .

Table 2: SAR Trends for Analogous Compounds

| Modification | Biological Effect | Reference |

|---|---|---|

| C4-methyl piperidine | ↑ Metabolic stability | |

| 4-Fluorophenyl | ↑ Kinase binding | |

| Cyclopropyl → Cyclohexyl | ↓ Bioactivity |

Advanced: What computational methods predict binding affinity with target receptors?

Answer:

- Molecular docking : Use AutoDock Vina with receptor PDB files (e.g., carbonic anhydrase II: 1CA2). The cyclopropylidene’s rigidity improves docking scores .

- MD simulations : Assess binding stability over 100 ns trajectories; MM-PBSA calculates free energy .

- Pharmacophore modeling : Aligns hydrophobic (cyclopropyl) and hydrogen-bonding (carboxamide) features .

Advanced: How can discrepancies in pharmacological data across studies be resolved?

Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., acetazolamide for enzyme inhibition) .

- Meta-analysis : Pool data from ≥3 independent studies; apply statistical weighting for outliers .

- Structural validation : Cross-check batch purity (HPLC ≥98%) and polymorphic forms (via XRD) .

Advanced: What in vitro models best evaluate enzyme inhibitory activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.